molecular formula C7H4BrIO2 B124919 4-Bromo-2-iodobenzoic acid CAS No. 1133123-02-0

4-Bromo-2-iodobenzoic acid

Cat. No. B124919
M. Wt: 326.91 g/mol
InChI Key: JYNKVVLDGGRVFE-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzoic acid is a chemical compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.92 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-iodobenzoic acid consists of a benzene ring substituted with a bromine atom, an iodine atom, and a carboxylic acid group . It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

4-Bromo-2-iodobenzoic acid is a solid at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • 4-Bromo-2-iodobenzoic acid is used in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation, producing phosphinoylbenzoic acids and ethyl esters in yields of 59–82% (Jablonkai & Keglevich, 2015).
  • Environmental Biodegradation Studies:

    • The compound's involvement in metabolic pathways was observed in Alcaligenes denitrificans NTB-1, where it was used as a carbon and energy source, undergoing hydrolytic dehalogenation to form 4-hydroxybenzoate (van den Tweel, Kok & de Bont, 1987).
  • Organic Compound Synthesis:

    • Research shows the synthesis of aromatic constituents of calichemicin antibiotics, involving polysubstituted aromatic carboxylic acids derived from 4-Bromo-2-iodobenzoic acid (Laak & Scharf, 1989).
  • Thermodynamic Studies:

    • Studies on the thermodynamic properties of iodobenzoic acid isomers, including 4-iodobenzoic acid, reveal details about their sublimation enthalpy, vapor pressures, and enthalpies of fusion (Tan & Sabbah, 1994).
  • Chemical Analysis and Property Evaluation:

    • A critical evaluation of thermodynamic properties of halobenzoic acids, including 4-Bromo-2-iodobenzoic acid, was conducted using computational chemistry methods and experimental data to assess enthalpies of combustion, sublimation, and fusion (Chirico et al., 2017).

Safety And Hazards

4-Bromo-2-iodobenzoic acid is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNKVVLDGGRVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597987
Record name 4-Bromo-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodobenzoic acid

CAS RN

1133123-02-0
Record name 4-Bromo-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZJ Song, P Maligres, C Molinaro… - … Process Research & …, 2019 - ACS Publications
… From 4-bromo-2-iodobenzoic acid 25 (200 mg, 0.6 mmol), 88 mg of 4-bromo-2-(5-(ethylthio)-2H-tetrazol-2-yl)benzoic acid (44%) were obtained as a yellow solid. The assay yield was 52…
Number of citations: 5 pubs.acs.org
JX Chen, W Liu, CJ Zheng, K Wang… - … applied materials & …, 2017 - ACS Publications
… For PHzMCO, the acidamide unit was first synthesized by 4-bromo-2-iodobenzoic acid (M1) and aniline. Then the resulting acidamide [4-bromo-2-iodo-N-phenylbenzamide (M2)] was …
Number of citations: 68 pubs.acs.org
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
… -4-bromobenzoic acid (2.16 g) gave 4-bromo-2-iodobenzoic acid (S1h, 2.21 g, 7.06 mmol, 71%… Following GP2, the reaction of 4-bromo-2-iodobenzoic acid (S1h, 1.63 g, 5.00 mmol) with …
Number of citations: 21 pubs.acs.org
Y Ran, G Yang, Y Liu, W Han, G Gao, R Su, Z Bin… - Materials …, 2021 - pubs.rsc.org
… 1c, starting from 4-bromo-2-iodobenzoic acid derivatives and phenols, the copper-catalyzed Ullmann coupling reaction followed by the intramolecular Friedel–Crafts acylation reaction …
Number of citations: 22 pubs.rsc.org
LG Mercier, S Furukawa, WE Piers, A Wakamiya… - …, 2011 - ACS Publications
… Potassium tert-butoxide, nBuLi (1.6 M in hexanes), and 4-bromo-2-iodobenzoic acid (Trans World Chemicals Inc.) were used as received. Triphenylphosphine, dichlorodimethylsilane, 1…
Number of citations: 49 pubs.acs.org
K Ke, JX Chen, M Zhang, K Wang, YZ Shi, H Lin… - Science China …, 2019 - Springer
… A mixture of 4-bromo-2-iodobenzoic acid (4.9 g, 15 mmol), phenylboronic acid (2.01 g, 16.5 mmol), lithium hydroxide (0.718g, 30mmol) and palladium acetate (33.6 mg, 0.15 mmol) …
Number of citations: 0 link.springer.com

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